2,6,10-Trimethyltridecane

Description

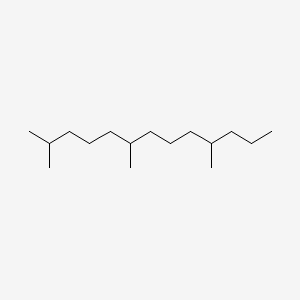

Structure

3D Structure

Properties

IUPAC Name |

2,6,10-trimethyltridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34/c1-6-9-15(4)12-8-13-16(5)11-7-10-14(2)3/h14-16H,6-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRQAOLBRXEIHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959685 | |

| Record name | 2,6,10-Trimethyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3891-99-4 | |

| Record name | 2,6,10-Trimethyltridecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3891-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecane, 2,6,10-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10-Trimethyltridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is the chemical structure of 2,6,10-trimethyltridecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and scientific relevance of 2,6,10-trimethyltridecane, a branched-chain alkane of interest in various scientific disciplines.

Chemical Identity and Structure

This compound is a saturated hydrocarbon with the molecular formula C16H34.[1][2][3] Its structure consists of a thirteen-carbon (tridecane) backbone with three methyl group substitutions at positions 2, 6, and 10. This compound is also classified as a sesquiterpenoid.[1]

The structural representation of this compound is provided below in the form of a 2D chemical structure diagram generated using the DOT language.

References

An In-depth Technical Guide on the Natural Sources and Biosynthesis of 2,6,10-Trimethyltridecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,10-Trimethyltridecane is a branched-chain alkane that has garnered scientific interest due to its roles as a semiochemical in insects, a herbivore-induced plant volatile (HIPV), and a microbial metabolite. Its presence in the natural world is widespread, and understanding its origins and synthesis is crucial for various fields, including chemical ecology, agricultural science, and biofuel research. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed experimental protocols for its study, and a proposed biosynthetic pathway based on current scientific understanding.

Natural Sources of this compound

This compound has been identified in a diverse range of organisms across different biological kingdoms. It serves various ecological functions, from communication to defense.

In Insects

In the insect world, this compound is a component of cuticular hydrocarbons (CHCs), which are waxy compounds on the insect's outer layer that prevent water loss and facilitate chemical communication[1].

In Plants

Plants have been observed to release this compound as a volatile organic compound (VOC), often in response to herbivory. This emission can serve as a defense mechanism, attracting predators of the herbivorous insects. For instance, rice (Oryza sativa) and okra (Abelmoschus esculentus) emit this compound when damaged by insects like the yellow stem borer (Scirpophaga incertulas) and Earias vittella larvae, respectively[1].

In Microbes

Microorganisms, including bacteria and fungi, are also known producers of this compound. Studies have identified it as a metabolite in species such as Bacillus thuringiensis and Streptomyces abikoensis. In some microbial species, such as the fungus Fusarium verticillioides, the production levels of this compound can be influenced by the carbon source available in the growth medium[1].

Quantitative Data on this compound Abundance

The concentration of this compound varies significantly depending on the source and environmental conditions. The following table summarizes available quantitative data from various studies.

| Organism/Source | Sample Type | Compound Concentration/Abundance | Reference(s) |

| Rice (Oryza sativa) | Herbivore-induced volatiles | 3.98% of total peak area | [2] |

| Rice (Oryza sativa) | Herbivore-induced volatiles | 2.26% of total peak area | [2] |

| Rice (Oryza sativa) | Herbivore-induced volatiles | 2.94% of total peak area | [2] |

| Bacillus thuringiensis | Hydrocarbon fraction | Up to 14.58% | [1] |

| Streptomyces abikoensis | Hydrocarbon fraction | Up to 14.58% | [1] |

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated in any organism. However, based on its structure as a C16 branched alkane with isoprenoid-like features, a plausible pathway can be proposed, originating from the well-established terpenoid biosynthesis pathway. The likely precursor is the C15 sesquiterpenoid, farnesol (B120207).

The proposed pathway involves the following key steps:

-

Formation of Farnesyl Pyrophosphate (FPP): This is a central intermediate in the biosynthesis of all sesquiterpenoids and is formed through the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.

-

Conversion of FPP to Farnesol: FPP is dephosphorylated to farnesol.

-

Reduction of Farnesol: The double bonds in farnesol are saturated to form farnesane (2,6,10-trimethyldodecane). This step likely involves one or more reductase enzymes.

-

Methylation: A final methylation step is required to add the 16th carbon atom, converting the C15 farnesane skeleton to the C16 this compound. This reaction is likely catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase.

Experimental Protocols

The study of this compound involves its extraction from natural sources followed by analysis, typically using gas chromatography-mass spectrometry (GC-MS).

Extraction of Cuticular Hydrocarbons from Insects

This protocol is adapted for the extraction of CHCs from insects for GC-MS analysis.

Materials:

-

Glass vials (2 mL) with PTFE-lined caps

-

n-Hexane (analytical grade)

-

Forceps

-

Nitrogen evaporator

-

GC-MS vials with micro-inserts

Procedure:

-

Place a single insect (or a pooled sample for smaller insects) into a clean glass vial.

-

Add a known volume of n-hexane (e.g., 200 µL) to the vial, ensuring the insect is fully submerged.

-

Agitate the vial gently for 5-10 minutes to extract the CHCs.

-

Carefully remove the insect from the vial using clean forceps.

-

Evaporate the solvent to concentrate the extract using a gentle stream of nitrogen.

-

Re-dissolve the dried extract in a small, precise volume of n-hexane (e.g., 20 µL).

-

Transfer the sample to a GC-MS vial with a micro-insert for analysis.

Headspace Solid-Phase Microextraction (SPME) of Plant Volatiles

This protocol is suitable for the collection of volatile compounds, including this compound, emitted by plants.

Materials:

-

SPME device with a suitable fiber coating (e.g., PDMS/DVB)

-

Headspace vials with septa

-

Heating block or water bath

-

GC-MS instrument with an SPME-compatible inlet

Procedure:

-

Place a fresh plant sample (e.g., a leaf or flower) into a headspace vial and seal it.

-

Pre-incubate the vial at a controlled temperature (e.g., 40-60°C) for a set period to allow volatiles to accumulate in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

-

Retract the fiber into the needle and immediately insert it into the hot injector of the GC-MS for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

A non-polar capillary column (e.g., HP-5MS, DB-5) is typically used for hydrocarbon analysis.

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp to 150°C at 10°C/min

-

Ramp to 300°C at 5°C/min, hold for 10 minutes

-

-

Transfer Line Temperature: 280°C

Typical MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 40-550

Data Analysis:

-

Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of an authentic standard. The mass spectrum is characterized by specific fragment ions resulting from the branched structure.

Experimental Workflow

The following diagram illustrates a typical workflow for the study of this compound from natural sources.

Conclusion

This compound is a widespread natural product with significant ecological roles. While its presence in insects, plants, and microbes is well-documented, further research is needed to fully elucidate its biosynthetic pathway and to quantify its abundance in a wider range of organisms. The experimental protocols and proposed biosynthetic pathway outlined in this guide provide a solid foundation for researchers and professionals in drug development and related fields to further investigate this intriguing branched alkane. A deeper understanding of its biosynthesis could open avenues for its biotechnological production for applications in agriculture and industry.

References

2,6,10-Trimethyltridecane as an Insect Semiochemical: A Technical Guide

Abstract: 2,6,10-Trimethyltridecane is a branched-chain alkane (C16H34) that functions as a significant semiochemical in the natural world.[1][2] It plays a multifaceted role in insect communication and chemical ecology, primarily as a cuticular hydrocarbon (CHC) for chemical recognition and as a herbivore-induced plant volatile (HIPV) involved in plant defense mechanisms.[1][2] This document provides a comprehensive technical overview of this compound, detailing its role as a semiochemical, presenting illustrative quantitative data, outlining key experimental protocols for its study, and visualizing relevant biological and experimental pathways. This guide is intended for researchers, scientists, and drug development professionals working in entomology, chemical ecology, and pest management.

Introduction to this compound

This compound is a saturated, branched-chain alkane with the molecular formula C16H34 and a molecular weight of 226.44 g/mol .[1][2] As a semiochemical, it is a molecule that mediates interactions between organisms.[3] Its functions are diverse, ranging from intraspecific communication among insects to interspecific signaling between plants and insects.

Chemical and Physical Properties:

Role as an Insect Semiochemical

This compound's function as a semiochemical is primarily observed in two contexts: as a component of the insect cuticle and as a volatile signal emitted by plants.

Cuticular Hydrocarbon (CHC)

Branched-chain alkanes like this compound are integral components of the waxy outer layer of insects, known as the cuticle.[1][2] These cuticular hydrocarbons (CHCs) serve a dual purpose: they are critical for preventing desiccation and also act as close-range or contact chemical cues.[1] This chemical signature can convey information about an insect's species, sex, reproductive status, and colony membership, playing a vital role in mating and social behaviors.

Herbivore-Induced Plant Volatile (HIPV)

Plants are not passive victims of herbivory. When damaged by insects, many plants release a blend of volatile organic compounds (VOCs), and this compound has been identified as one such HIPV.[1][2] For instance, it is emitted by plants like okra (Abelmoschus esculentus) and rice (Oryza sativa) in response to larval feeding.[1] These signals can act as kairomones for natural enemies of the herbivore, such as parasitoids and predators, effectively calling for "bodyguards."[5] This creates a tritrophic interaction where the plant, the herbivore, and the herbivore's natural enemy are all linked by this chemical cue.

Relation to Pheromones

While this compound itself is a key signal, it is structurally related to other potent pheromones. A notable example is methyl 2,6,10-trimethyltridecanoate, a confirmed male-produced sex pheromone of the Neotropical brown stink bug, Euschistus heros, a major agricultural pest.[1] This structural similarity underscores the importance of the trimethyl-branched carbon skeleton in insect chemical communication.

Biosynthesis and Perception

Biosynthesis of Methyl-Branched Alkanes

The biosynthesis of methyl-branched CHCs in insects is an extension of fatty acid synthesis. The process involves the incorporation of a methylmalonyl-CoA unit instead of a malonyl-CoA unit by the fatty acid synthase (FAS) complex. This substitution results in a methyl-branched fatty acid precursor, which is then elongated, reduced, and finally decarbonylated to produce the final hydrocarbon.

References

An In-depth Technical Guide to the Mass Spectrometry of 2,6,10-Trimethyltridecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data and analytical protocols for the branched-chain alkane, 2,6,10-trimethyltridecane. This document is intended for researchers, scientists, and professionals in drug development and related fields who are working with or have an interest in the analysis of this compound.

Compound Identity and Properties

This compound is a saturated hydrocarbon with the chemical formula C16H34.[1] As a branched-chain alkane, its structure influences its chromatographic and mass spectrometric behavior.

| Property | Value |

| Chemical Formula | C16H34 |

| Molecular Weight | 226.4412 g/mol [1] |

| CAS Number | 3891-99-4[1] |

| IUPAC Name | This compound[2] |

Mass Spectrometry Data

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound. The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions. Due to the branched nature of the alkane, the molecular ion peak (M+) at m/z 226 may be of low intensity or absent, which is a common characteristic for such compounds.[3] The fragmentation pattern is dominated by cleavage at the branching points, leading to a series of carbocation fragments.

A representative mass spectrum for this compound can be found in various spectral databases. Key characteristics of the mass spectrum include clusters of peaks separated by 14 mass units (representing the loss of CH2 groups).[3]

Gas Chromatography Data

The retention of this compound on a non-polar gas chromatography column is a key identification parameter. Retention is typically expressed as a retention index (RI), which normalizes retention times to those of n-alkanes.

Retention Index Data

The following table summarizes the reported Kovats and normal alkane retention indices for this compound on various non-polar stationary phases.

| Stationary Phase | Column Type | Temperature Program | Retention Index | Reference |

| Squalane | Capillary | Not Specified | 1450 | Petrov, 1984[4] |

| Apiezon L | Capillary | Not Specified | 1442 | Douglas, Blumer, et al., 1971[4] |

| SE-30 | Capillary | Isothermal (200°C) | 1463 | Shlyakhov, 1984[1] |

| n-Dotriacontane | Capillary | Isothermal (200°C) | 1457 | Shlyakhov, 1984[1] |

| Apiezon L | Capillary | Isothermal (200°C) | 1446 | Shlyakhov, 1984[1] |

| Apiezon L | Packed | Isothermal (200°C) | 1449 | Shlyakhov, 1984[1] |

| Apiezon L | Capillary | Isothermal (150°C) | 1448 | Shlyakhov, Anvaer, et al., 1975[1] |

| Apiezon L | Capillary | Isothermal (130°C) | 1448 | Shlyakhov, Koreshkova, et al., 1975[1] |

Experimental Protocols

The following is a representative experimental protocol for the analysis of this compound by GC-MS. This protocol is based on established methods for the analysis of branched and long-chain alkanes.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a volatile, non-polar solvent such as hexane (B92381) or isooctane (B107328) at a concentration of 1 mg/mL.

-

Working Standard Dilution: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the hydrocarbon fraction.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| GC Column | Non-polar capillary column (e.g., HP-5MS, DB-1MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector | Split/Splitless |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 (can be adjusted based on sample concentration) |

| Oven Temperature Program | Initial temperature of 60°C, hold for 2 minutes; ramp at 10°C/min to 300°C, hold for 10 minutes |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-300 |

| Scan Rate | 2 scans/second |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound by GC-MS.

Caption: A generalized workflow for the GC-MS analysis of this compound.

References

The Ecological Significance of 2,6,10-Trimethyltridecane in Plant-Insect Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6,10-Trimethyltridecane, a branched-chain alkane, is an important semiochemical that mediates complex interactions between plants and insects. As a herbivore-induced plant volatile (HIPV), it plays a crucial role in plant defense mechanisms. Its presence has been documented in various plant species, often released in response to herbivory, and it is also a component of insect cuticular hydrocarbons, suggesting a dual role in both plant-insect and insect-insect communication. A structurally similar compound, methyl 2,6,10-trimethyltridecanoate, has been identified as a sex pheromone in the Neotropical brown stink bug, Euschistus heros, highlighting the potential significance of the trimethyltridecane structure in insect behavior.[1][2] This technical guide provides an in-depth overview of the ecological role of this compound, detailed experimental protocols for its study, and a review of the underlying signaling pathways.

Ecological Role of this compound

This compound functions as a critical signaling molecule in the chemical ecology of plant-insect interactions. Its primary roles can be categorized as follows:

-

Herbivore-Induced Plant Volatile (HIPV): Plants release a blend of volatile organic compounds (VOCs) upon attack by herbivores. This compound has been identified as a component of the HIPV profile in rice (Oryza sativa) when damaged by the yellow stem borer (Scirpophaga incertulas).[2] These HIPVs can serve multiple defensive functions, including:

-

Direct defense: Repelling or deterring herbivores.

-

Indirect defense: Attracting natural enemies (parasitoids and predators) of the herbivores.

-

Plant-plant signaling: Alerting neighboring plants to potential threats, thereby priming their defenses.

-

-

Insect Cuticular Hydrocarbon: This compound is also found on the cuticle of insects, where it can contribute to preventing desiccation and may be involved in chemical communication, such as species and mate recognition.[2]

-

Potential as a Pheromone or Pheromone Component: The identification of a closely related ester as a sex pheromone suggests that this compound itself could act as a pheromone, a precursor to a pheromone, or a synergistic component in a pheromone blend for some insect species.[1]

Data Presentation

While specific quantitative data for this compound is not extensively available in the reviewed literature, the following tables are presented as templates to illustrate how such data should be structured for clarity and comparative analysis. These examples are based on data for other semiochemicals and represent the expected format for reporting findings on this compound.

Table 1: Quantitative Analysis of this compound Emission from Herbivore-Damaged Plants

| Plant Species | Herbivore Species | Treatment | Emission Rate of this compound (ng/g fresh weight/h) | Reference |

| Oryza sativa | Scirpophaga incertulas | Mechanical Damage | [Data Not Available] | [Example] |

| Oryza sativa | Scirpophaga incertulas | Herbivore Damage | [Data Not Available] | [2] |

| Oryza sativa | Control (Undamaged) | No Damage | [Data Not Available] | [Example] |

Table 2: Electroantennography (EAG) Dose-Response of Insect Species X to this compound

| Dose of this compound (µg on filter paper) | Mean EAG Response (mV) ± SE | n | Reference |

| 0 (Solvent Control) | [Data Not Available] | 10 | [Example] |

| 0.1 | [Data Not Available] | 10 | [Example] |

| 1 | [Data Not Available] | 10 | [Example] |

| 10 | [Data Not Available] | 10 | [Example] |

| 100 | [Data Not Available] | 10 | [Example] |

Table 3: Behavioral Response of Insect Species Y to this compound in a Y-Tube Olfactometer

| Odor Source 1 | Odor Source 2 | Number of Insects Choosing Source 1 | Number of Insects Choosing Source 2 | No Choice | Chi-Square (χ²) Value | P-value | Reference |

| This compound (10 µg) | Solvent Control | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Example] |

| This compound (100 µg) | Solvent Control | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Example] |

Experimental Protocols

Collection and Analysis of Plant Volatiles (GC-MS)

This protocol describes the collection of headspace volatiles from plants and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

Volatile collection chambers (e.g., glass cylinders or bags)

-

Air pump or vacuum source

-

Adsorbent tubes (e.g., packed with Tenax-TA or Porapak Q)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Solvents (e.g., hexane, dichloromethane)

-

Internal standard (e.g., n-octane)

Procedure:

-

Volatile Collection (Dynamic Headspace Sampling):

-

Enclose the plant or a portion of it in a volatile collection chamber.

-

Draw charcoal-filtered air through the chamber over the plant material.

-

Pass the outgoing air through an adsorbent tube to trap the volatile compounds.

-

Collect volatiles for a predetermined period (e.g., 4-24 hours).

-

-

Elution:

-

Elute the trapped volatiles from the adsorbent tube using a small volume of a suitable solvent (e.g., 200 µL of hexane).

-

Add a known amount of an internal standard to the eluate for quantification.

-

-

GC-MS Analysis:

-

Inject a small aliquot (e.g., 1 µL) of the eluate into the GC-MS.

-

GC Conditions (Example):

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow of 1 ml/min.

-

Oven Temperature Program: Initial temperature of 40°C for 5 min, then ramp at 10°C/min to 250°C and hold for 10 min.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

-

-

Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

-

Quantify the compound by comparing its peak area to that of the internal standard.

-

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the summated response of olfactory receptor neurons on an insect's antenna to a volatile stimulus.

Materials:

-

EAG system (amplifier, data acquisition system)

-

Microelectrodes (glass capillaries filled with saline solution)

-

Micromanipulators

-

Stereomicroscope

-

Stimulus delivery system (e.g., a Pasteur pipette with filter paper)

-

This compound and a suitable solvent (e.g., hexane)

Procedure:

-

Antenna Preparation:

-

Immobilize the insect.

-

Excise an antenna at its base.

-

Mount the antenna between the two microelectrodes. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the base.

-

-

Stimulus Preparation:

-

Prepare serial dilutions of this compound in the solvent.

-

Apply a known amount of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. Prepare a solvent-only control.

-

-

EAG Recording:

-

Pass a continuous stream of humidified, charcoal-filtered air over the antenna.

-

Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette, carrying the odorant to the antenna.

-

Record the resulting depolarization (a negative voltage deflection) of the antenna.

-

Allow sufficient time between stimuli for the antenna to recover.

-

-

Data Analysis:

-

Measure the amplitude of the EAG response in millivolts (mV).

-

Subtract the response to the solvent control from the response to the test compound.

-

Construct a dose-response curve by plotting the EAG amplitude against the logarithm of the stimulus concentration.

-

Behavioral Assay (Y-Tube Olfactometer)

A Y-tube olfactometer is a two-choice bioassay used to determine the behavioral response (attraction or repulsion) of an insect to an odor.[3][4][5]

Materials:

-

Glass Y-tube olfactometer

-

Airflow meter

-

Humidifier and charcoal filter

-

Odor sources (e.g., filter paper with the test compound)

-

Test insects

Procedure:

-

Setup:

-

Connect the Y-tube to a purified and humidified air source.

-

Ensure a constant and equal airflow through both arms of the olfactometer.

-

-

Stimulus Introduction:

-

Place the odor source (e.g., filter paper with this compound) in one arm and a control (filter paper with solvent only) in the other arm.

-

-

Bioassay:

-

Introduce a single insect at the base of the Y-tube.

-

Observe the insect's movement for a set period (e.g., 5-10 minutes).

-

Record which arm the insect enters and the time it spends in each arm. A choice is typically recorded when the insect moves a certain distance into an arm.

-

-

Data Analysis:

-

Test a sufficient number of insects for each treatment.

-

Use a Chi-square test or a binomial test to determine if there is a statistically significant preference for one arm over the other.

-

Signaling Pathways and Logical Relationships

Plant Biosynthesis of this compound (Hypothesized)

The biosynthesis of branched-chain alkanes in plants is believed to originate from the fatty acid synthesis (FAS) pathway.[6][7] Specific enzymes are responsible for creating the branched structure.

Caption: Hypothesized biosynthetic pathway of this compound in plants.

Insect Olfactory Signaling Pathway

The detection of this compound by an insect antenna initiates a signal transduction cascade that leads to a behavioral response.

Caption: General insect olfactory signaling pathway for the detection of a volatile compound.

Experimental Workflow for Investigating Plant-Insect Interactions

A logical workflow is essential for systematically studying the role of a semiochemical like this compound.

Caption: Experimental workflow for studying the role of this compound.

Conclusion and Future Directions

This compound is a significant semiochemical in the intricate communication network between plants and insects. While its role as a herbivore-induced plant volatile is established in some systems, further research is needed to fully elucidate its function across a broader range of plant-insect interactions. A critical next step is to acquire quantitative data on its emission rates and its precise effects on insect behavior and physiology. Identifying the specific olfactory receptors in insects that detect this compound and the key enzymes in its plant biosynthetic pathway will open up new avenues for its potential application in sustainable pest management strategies, such as the development of novel attractants or repellents. The methodologies and frameworks presented in this guide provide a robust foundation for researchers to advance our understanding of this ecologically important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS 3891-99-4|C16H34 [benchchem.com]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Alkane biosynthesis by decarbonylation of aldehydes catalyzed by a particulate preparation from Pisum sativum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,6,10-Trimethyltridecane: Properties, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

2,6,10-trimethyltridecane is a saturated hydrocarbon belonging to the class of isoprenoids. Its branched structure imparts distinct physical and chemical properties compared to its linear counterpart.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 226.44 g/mol | [1] |

| Boiling Point | 266.9 °C at 760 mmHg | |

| Flash Point | 114.3 °C | |

| Density | 0.77 g/cm³ | |

| Refractive Index | 1.431 |

Table 2: Gas Chromatography Data for this compound

| Retention Index (Standard Non-polar) | Reference |

| 1467 | [2] |

| 1463 | [2] |

| 1461 | [2] |

Synthesis Approaches

A detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, the primary synthetic route mentioned is through targeted alkylation reactions, such as the Friedel-Crafts alkylation of a tridecane (B166401) backbone with a suitable methylating agent.[1] This reaction typically employs a Lewis acid catalyst, like aluminum chloride (AlCl₃), and requires anhydrous conditions to prevent catalyst deactivation.[1]

Experimental Protocols for Analysis

The analysis of this compound, particularly in biological matrices, is predominantly carried out using gas chromatography-mass spectrometry (GC-MS). When present as a volatile compound, headspace solid-phase microextraction (HS-SPME) is a common pre-concentration technique.

Analysis of Insect Cuticular Hydrocarbons by GC-MS

This protocol is adapted from methodologies used for the analysis of cuticular hydrocarbons (CHCs) in insects.

3.1.1. Extraction

-

Place a single insect (or a pooled sample for smaller insects) into a 2 mL glass vial.

-

Add 300 µL of n-hexane to the vial.

-

Agitate the vial using a vortex mixer for 1 minute.

-

Carefully transfer the hexane (B92381) extract to a clean GC vial, leaving the insect behind.

3.1.2. GC-MS Analysis

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: DB-5 type capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[3]

-

Carrier Gas: Helium.[3]

-

Injection Mode: Splitless.[3]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 260 °C at 10 °C/min.

-

Hold at 260 °C for 6 minutes.

-

-

Mass Spectrometer:

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 35-600.

-

Headspace SPME-GC-MS Analysis of Plant Volatiles

This protocol is a general guide for the analysis of herbivore-induced plant volatiles, which may include this compound.

3.2.1. Sample Preparation and HS-SPME

-

Enclose the plant material (e.g., leaves) in a sealed vial.

-

Expose a conditioned SPME fiber (e.g., PDMS/DVB) to the headspace of the vial for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 50 °C).[4]

-

Retract the fiber and immediately insert it into the GC injector for thermal desorption.[4]

3.2.2. GC-MS Analysis

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: HP-5MS or equivalent (e.g., 25 m x 0.25 mm i.d., 0.3 µm film thickness).[4]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[4]

-

Injector Temperature: 230 °C (splitless mode).[4]

-

Oven Temperature Program:

-

Mass Spectrometer:

Biological Significance and Workflows

This compound has been identified in two primary biological contexts: as a component of insect cuticular hydrocarbons and as a herbivore-induced plant volatile.

Role in Insect Chemical Communication

Cuticular hydrocarbons (CHCs) play a crucial role in preventing desiccation and in chemical communication among insects, mediating behaviors such as species and nest-mate recognition, and mating.[5] this compound is one of many branched alkanes that can be part of an insect's specific CHC profile.

Caption: Experimental workflow for the analysis of insect cuticular hydrocarbons.

Role as a Herbivore-Induced Plant Volatile (HIPV)

Plants, upon damage by herbivores, release a blend of volatile organic compounds, known as HIPVs. These volatiles can serve multiple functions, including attracting natural enemies of the herbivores, deterring further herbivory, and signaling to neighboring plants. This compound has been identified as a component of the HIPV bouquet in several plant species.

Caption: Logical diagram of insect chemical communication via cuticular hydrocarbons.

Conclusion

This compound is a molecule of considerable interest in the field of chemical ecology. Its presence as a semiochemical in insects and as a herbivore-induced plant volatile highlights its role in mediating complex biological interactions. The analytical methods detailed in this guide provide a robust framework for its detection and quantification in various biological contexts. Further research is warranted to elucidate its specific biosynthetic pathways in different organisms and to explore its potential applications, for instance, in the development of novel pest management strategies.

References

- 1. This compound CAS 3891-99-4|C16H34 [benchchem.com]

- 2. mt.com [mt.com]

- 3. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biochemjournal.com [biochemjournal.com]

- 5. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to 2,6,10-Trimethyltridecane: Synthesis, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6,10-Trimethyltridecane is a branched-chain alkane with the molecular formula C16H34.[1][2] This saturated hydrocarbon is a subject of growing interest across various scientific disciplines, including chemical ecology, microbiology, and potentially, drug discovery. Its role as a semiochemical in insect communication, its natural occurrence in plants and microorganisms, and its potential antimicrobial properties make it a molecule of significant research interest.[1][3] This technical guide provides a comprehensive literature review of this compound, focusing on its chemical and physical properties, synthesis, analytical methods, and known biological activities.

Chemical and Physical Properties

This compound is a colorless and odorless liquid with a molecular weight of 226.44 g/mol .[1][4] It is a non-polar compound, insoluble in water but soluble in organic solvents.[4] Its branched structure imparts greater thermodynamic stability compared to its linear counterpart, n-hexadecane.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C16H34 | [1][2] |

| Molecular Weight | 226.44 g/mol | [1] |

| CAS Number | 3891-99-4 | [1][2] |

| Boiling Point | 266.9°C at 760 mmHg | [4][5] |

| Density | 0.77 g/cm³ | [4][5] |

| Flash Point | 114.3°C | [4][5] |

| Refractive Index | 1.431 | [4][5] |

| Vapor Pressure | 0.0139 mmHg at 25°C | [4] |

| LogP | 6.05530 | [5] |

Synthesis of this compound

Experimental Protocol: Proposed Synthesis via Grignard Reaction

This proposed multi-step synthesis involves the iterative coupling of Grignard reagents with appropriate alkyl halides or carbonyl compounds to build the carbon skeleton, followed by reduction to the final alkane.

Step 1: Synthesis of 2-methyl-1-heptanol (B1596058)

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromohexane (B126081) (1.0 eq) in anhydrous diethyl ether to the magnesium turnings with stirring. The reaction is initiated by gentle warming and is maintained at reflux until the magnesium is consumed.

-

Reaction with Aldehyde: Cool the Grignard reagent to 0°C. Add a solution of propanal (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield 2-methyl-1-heptanol.

Step 2: Conversion of 2-methyl-1-heptanol to 2-methyl-1-bromoheptane

-

Bromination: Dissolve 2-methyl-1-heptanol (1.0 eq) in dichloromethane (B109758) and cool to 0°C. Add phosphorus tribromide (0.33 eq) dropwise with stirring. Allow the reaction to proceed at room temperature for 4 hours.

-

Work-up: Carefully pour the reaction mixture onto ice and extract with dichloromethane (3x). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate and concentrate to give 2-methyl-1-bromoheptane.

Step 3: Synthesis of 2,6-dimethyl-5-undecanone

-

Grignard Reagent Formation: Prepare the Grignard reagent from 2-methyl-1-bromoheptane (1.0 eq) and magnesium (1.1 eq) in anhydrous diethyl ether as described in Step 1.

-

Reaction with Nitrile: To the Grignard reagent at 0°C, add a solution of butyronitrile (B89842) (1.0 eq) in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Hydrolysis: Carefully add the reaction mixture to a stirred solution of 1 M sulfuric acid and continue stirring for 2 hours. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by vacuum distillation to obtain 2,6-dimethyl-5-undecanone.

Step 4: Synthesis of 2,6,10-trimethyltridecan-5-ol

-

Grignard Reagent Formation: Prepare the Grignard reagent from 1-bromo-4-methylpentane (B146037) (1.0 eq) and magnesium (1.1 eq) in anhydrous diethyl ether.

-

Reaction with Ketone: Add a solution of 2,6-dimethyl-5-undecanone (1.0 eq) in anhydrous diethyl ether to the Grignard reagent at 0°C. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Work-up: Quench and work up the reaction as described in Step 1 to yield 2,6,10-trimethyltridecan-5-ol.

Step 5: Reduction to this compound

-

Deoxygenation: The tertiary alcohol can be reduced to the alkane via a two-step procedure involving conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride, or through a one-pot Barton-McCombie deoxygenation.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound, particularly in the context of its presence in complex mixtures such as insect cuticular hydrocarbons and plant volatiles.[1][2]

Experimental Protocol: GC-MS Analysis of Insect Cuticular Hydrocarbons

This protocol is adapted from standard methods for the analysis of insect cuticular hydrocarbons.

-

Extraction:

-

Place a single insect (or a pooled sample for smaller insects) into a 2 mL glass vial.

-

Add 200-500 µL of n-hexane (analytical grade) to the vial, ensuring the insect is fully submerged.

-

Gently agitate the vial for 5-10 minutes to extract the cuticular lipids.

-

Carefully transfer the hexane (B92381) extract to a clean vial using a Pasteur pipette.

-

Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 50 µL.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the concentrated extract into the GC-MS system.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50-70°C, hold for 2 minutes.

-

Ramp to 300-320°C at a rate of 5-15°C/min.

-

Hold at the final temperature for 10-20 minutes.

-

-

Mass Spectrometer:

-

Operate in electron ionization (EI) mode at 70 eV.

-

Scan range: m/z 40-600.

-

-

Identification: The identification of this compound is based on its retention time and comparison of its mass spectrum with reference spectra from libraries such as NIST. The mass spectrum of this compound is characterized by a prominent molecular ion peak (m/z 226) and a fragmentation pattern typical of branched alkanes, with major fragments at m/z 57, 71, and 85.[2]

-

Biological Significance and Activity

Role in Chemical Ecology

This compound is a significant semiochemical in the insect world, acting as a component of cuticular hydrocarbons (CHCs).[1] CHCs form a waxy layer on the insect's cuticle that primarily serves to prevent desiccation. However, the specific composition of these hydrocarbon profiles also plays a crucial role in chemical communication, mediating behaviors such as species and nestmate recognition, and mating.[1] For example, it has been tentatively identified in the cuticular hydrocarbon profile of several weevil species.[6]

Furthermore, this compound is released by some plants as a herbivore-induced plant volatile (HIPV).[1] Plants such as okra and rice emit this compound in response to damage by herbivores. These volatiles can act as signals in tritrophic interactions, for instance, by attracting predators or parasitoids of the herbivores.[1]

Antimicrobial Activity

There is evidence to suggest that this compound possesses antimicrobial properties. It has been identified as a volatile organic compound produced by the fungus Fusarium verticillioides.[1] While specific minimum inhibitory concentration (MIC) values for the pure compound are not available in the reviewed literature, some studies on plant extracts containing this and other related alkanes have shown antibacterial activity. For instance, hexadecane, a related alkane, has been reported to have antibacterial and antioxidant activities.[7] Further research is required to determine the specific antimicrobial spectrum and potency of pure this compound.

Role in Drug Development

The potential for this compound in drug development is currently underexplored. Its reported presence in organisms with known bioactive properties, such as endophytic fungi, and its potential antimicrobial activity suggest it could be a starting point for further investigation.[1] However, there is no direct evidence in the current literature of this compound being used as a lead compound in any drug discovery program. The development of new antimicrobial agents is a critical area of research, and natural products remain a rich source of novel chemical scaffolds.

Spectral Data

Detailed, publicly available high-resolution 1H and 13C NMR spectra with full assignments for this compound are scarce. However, general chemical shift ranges for branched alkanes can be used for preliminary analysis.

Predicted NMR Spectral Data

Based on the structure of this compound and general principles of NMR spectroscopy for alkanes, the following spectral characteristics can be anticipated:

¹H NMR:

-

The spectrum will be complex due to the presence of multiple, structurally similar methylene (B1212753) (-CH2-) and methine (-CH-) groups.

-

Signals for the methyl (-CH3) protons will appear in the most upfield region, typically between 0.8 and 1.0 ppm. The terminal methyl group (C13) will likely be a triplet, while the methyl groups at the branch points (C2, C6, C10) will be doublets.

-

The methine protons at the branch points will appear as multiplets further downfield than the methylene protons.

-

The numerous methylene protons will result in a complex, overlapping multiplet region between approximately 1.0 and 1.6 ppm.

¹³C NMR:

-

The spectrum will show distinct signals for the chemically non-equivalent carbon atoms.

-

The methyl carbons will be the most shielded (upfield), typically appearing in the 10-25 ppm range.

-

The methylene carbons will resonate in the 20-45 ppm range.

-

The methine carbons at the branch points will be the most deshielded (downfield) among the sp³ hybridized carbons, appearing in the 30-50 ppm range.

Signaling Pathways and Logical Relationships

While this compound is known to function as a semiochemical, the specific signaling pathways it triggers in receiving organisms are not well-elucidated in the available literature. In the context of insect communication, it is perceived by olfactory receptor neurons, leading to a cascade of intracellular signaling events that ultimately result in a behavioral response.

Below are diagrams illustrating the general logical flow of key processes discussed in this review.

Caption: Proposed synthetic workflow for this compound.

References

- 1. This compound CAS 3891-99-4|C16H34 [benchchem.com]

- 2. This compound | C16H34 | CID 19774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

An In-Depth Technical Guide on the Isomers and Stereochemistry of 2,6,10-Trimethyltridecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6,10-Trimethyltridecane, a saturated isoprenoid hydrocarbon, is a molecule of significant interest in various scientific disciplines, including chemical ecology, geochemistry, and potentially, pharmacology. Its structure, featuring three chiral centers, gives rise to a total of eight stereoisomers. The specific stereochemistry of these isomers can carry crucial information about their origin and biological function. This technical guide provides a comprehensive overview of the isomers and stereochemistry of this compound, including its structural features, potential physicochemical properties of its stereoisomers, and detailed methodologies for their analysis. This document is intended to serve as a foundational resource for researchers working with this and related branched-chain alkanes.

Introduction

This compound (C16H34) is a branched-chain alkane belonging to the isoprenoid family of natural products.[1] Isoprenoids are a large and diverse class of organic compounds derived from the five-carbon isoprene (B109036) unit.[2] The structure of this compound is characterized by a thirteen-carbon backbone with methyl groups at positions 2, 6, and 10. This substitution pattern results in three stereogenic centers, making the molecule chiral and capable of existing as multiple stereoisomers.

The stereochemical configuration of isoprenoid alkanes is of particular importance as it can serve as a biomarker, providing insights into the biological or geological origins of samples.[3] In the context of drug development, the specific three-dimensional arrangement of a molecule can be critical for its biological activity and interaction with target receptors.[4]

Isomers and Stereochemistry

The presence of three chiral centers at carbons 2, 6, and 10 in the this compound molecule leads to the existence of 2³ = 8 possible stereoisomers. These stereoisomers consist of four pairs of enantiomers. The absolute configuration at each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules.

The eight stereoisomers are:

-

(2R, 6R, 10R)-2,6,10-trimethyltridecane

-

(2S, 6S, 10S)-2,6,10-trimethyltridecane

-

(2R, 6R, 10S)-2,6,10-trimethyltridecane

-

(2S, 6S, 10R)-2,6,10-trimethyltridecane

-

(2R, 6S, 10R)-2,6,10-trimethyltridecane

-

(2S, 6R, 10S)-2,6,10-trimethyltridecane

-

(2R, 6S, 10S)-2,6,10-trimethyltridecane

-

(2S, 6R, 10R)-2,6,10-trimethyltridecane

Each pair of enantiomers will have identical physical properties such as boiling point and density, but will rotate plane-polarized light in equal but opposite directions. Diastereomers, on the other hand, will have different physical properties, which can be exploited for their separation.[5]

Physicochemical Properties

While specific experimental data for each individual stereoisomer of this compound is scarce in publicly available literature, general properties for the isomeric mixture are known. It is important to note that these properties may vary between the different diastereomers.

Table 1: General Physicochemical Properties of this compound (Isomeric Mixture)

| Property | Value | Reference |

| Molecular Formula | C16H34 | [6][7] |

| Molecular Weight | 226.44 g/mol | [6][7] |

| CAS Number | 3891-99-4 | [6][7] |

| IUPAC Name | This compound | [1] |

| Kovats Retention Index (non-polar column) | ~1442-1467 | [6][8] |

Experimental Protocols

The analysis and separation of the stereoisomers of this compound require specialized analytical techniques due to their structural similarity and lack of functional groups.

Synthesis of Stereoisomers

A plausible synthetic approach would involve the coupling of smaller chiral building blocks. For instance, a Grignard reagent derived from a chiral haloalkane could be coupled with a chiral ketone or epoxide, followed by deoxygenation to yield the desired alkane. The stereochemistry of the final product would be determined by the stereochemistry of the starting materials and the reaction mechanism.

Separation of Stereoisomers

The separation of the stereoisomers of this compound is a critical step for studying their individual properties and biological activities.

4.2.1. Chiral Gas Chromatography (GC)

Chiral GC is the most powerful technique for the separation of volatile enantiomers and diastereomers.[3] This method utilizes a capillary column coated with a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives.[11] The different interactions between the stereoisomers and the chiral stationary phase lead to different retention times, allowing for their separation.

Experimental Protocol: Chiral GC-MS Analysis of Isoprenoid Alkanes

This protocol is a general guideline and would require optimization for the specific analysis of this compound stereoisomers.

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A chiral capillary column, such as one coated with a derivatized β-cyclodextrin (e.g., Rt-βDEXsm).[11]

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless or split injection of the sample dissolved in a suitable solvent (e.g., hexane).

-

Oven Temperature Program: A slow temperature ramp is crucial for resolving closely eluting isomers. A typical program might start at a low temperature (e.g., 40-60 °C) and slowly increase to a higher temperature (e.g., 200-250 °C).

-

MS Detection: The mass spectrometer can be operated in full scan mode to obtain mass spectra for peak identification or in selected ion monitoring (SIM) mode for enhanced sensitivity.

4.2.2. Preparative Chromatography

For the isolation of larger quantities of individual diastereomers, preparative chromatography techniques can be employed.[12] Since diastereomers have different physical properties, they can be separated using standard chromatographic methods with achiral stationary phases, although this can be challenging for closely related isomers.[13][14] Repeated chromatographic runs may be necessary to achieve high purity.

Stereochemical Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While standard NMR techniques cannot distinguish between enantiomers in an achiral solvent, they can be used to differentiate diastereomers.[15] Advanced NMR methods, such as the use of chiral solvating agents or chiral lanthanide shift reagents, can be employed to resolve the signals of enantiomers.[15]

Experimental Protocol: NMR Analysis of Branched-Chain Alkanes

-

Sample Preparation: Dissolve a pure sample of the isolated stereoisomer in a deuterated solvent (e.g., CDCl3).

-

¹H NMR: Acquire a high-resolution ¹H NMR spectrum. The chemical shifts and coupling constants of the methyl and methine protons can provide information about the local stereochemistry.

-

¹³C NMR: Acquire a ¹³C NMR spectrum. The chemical shifts of the carbon atoms, particularly those of the stereocenters and adjacent carbons, are sensitive to the stereochemical environment.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity of the molecule and aid in the assignment of proton and carbon signals.[16]

Biological Activity and Signaling Pathways

This compound has been identified as a component of the cuticular hydrocarbons of various insect species.[17] Cuticular hydrocarbons play crucial roles in chemical communication, acting as pheromones for mate recognition and species identification.[17][18] The specific blend and stereochemistry of these hydrocarbons can be critical for their biological activity.[17][19]

While the biological activity of the isomeric mixture of this compound has been noted in the context of insect chemical ecology, there is currently a lack of specific data on the distinct biological effects of its individual stereoisomers. Further research is needed to elucidate how the different spatial arrangements of the methyl groups influence the interaction of these molecules with insect receptors and their subsequent behavioral responses.

To date, no specific signaling pathways have been identified that are directly modulated by this compound or its stereoisomers in drug development contexts. However, given the importance of stereochemistry in pharmacology, understanding the biological activities of the individual isomers is a prerequisite for any potential therapeutic applications.

Visualizations

Isoprenoid Biosynthesis Pathway

The following diagram illustrates a simplified overview of the general isoprenoid biosynthesis pathway, which leads to the formation of precursors for compounds like this compound.

Caption: Simplified overview of the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways for isoprenoid biosynthesis.

Experimental Workflow for Stereoisomer Analysis

The following diagram outlines a typical experimental workflow for the separation and identification of the stereoisomers of this compound.

Caption: Experimental workflow for the analysis of this compound stereoisomers.

Conclusion

The stereochemistry of this compound is a critical aspect that influences its physicochemical properties and biological function. While the existence of eight stereoisomers is clear from its molecular structure, a significant gap exists in the literature regarding the specific properties and activities of each individual isomer. This guide has outlined the theoretical framework for understanding these isomers and has provided general experimental protocols for their synthesis, separation, and analysis based on techniques applied to similar isoprenoid alkanes. Further research focusing on the stereoselective synthesis and biological evaluation of each stereoisomer is essential to fully unlock the potential of this compound in various scientific and industrial applications, including its role as a semiochemical and its potential as a chiral building block in drug development. The methodologies and workflows presented herein provide a solid foundation for researchers to embark on such investigations.

References

- 1. This compound | C16H34 | CID 19774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of isoprenoid compounds | PPTX [slideshare.net]

- 3. mdpi.com [mdpi.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound [webbook.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthetic Biology, Combinatorial Biosynthesis, and Chemo-Enzymatic Synthesis of Isoprenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gcms.cz [gcms.cz]

- 12. santaisci.com [santaisci.com]

- 13. reddit.com [reddit.com]

- 14. Separation of diastereomers - Chromatography Forum [chromforum.org]

- 15. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. Biological activity of synthetic hydrocarbon mixtures of cuticular components of the female housefly (Musca domestica L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rsisinternational.org [rsisinternational.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Isolation of 2,6,10-Trimethyltridecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and chemical synthesis of 2,6,10-trimethyltridecane, a branched-chain alkane of interest in various scientific fields. It is a known semiochemical in insects, a volatile organic compound (VOC) produced by microorganisms and plants, and possesses potential antimicrobial properties.[1] This document details experimental protocols for its isolation from natural sources and its laboratory synthesis. Furthermore, it presents key quantitative data in a structured format and includes visualizations of experimental workflows to aid researchers in their understanding and application of this knowledge.

Introduction

This compound (C16H34) is a saturated branched-chain hydrocarbon with a molecular weight of 226.44 g/mol .[1] Its structure and properties have garnered attention in fields ranging from chemical ecology to microbiology. In insects, it is a component of cuticular hydrocarbons, which play a role in chemical communication and preventing water loss.[1] Certain fungi, such as Fusarium verticillioides, are known to produce this compound as a metabolite.[1] Additionally, some plants, like okra and rice, release this compound as a herbivore-induced plant volatile (HIPV), suggesting a role in plant defense mechanisms.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for this compound is provided in the tables below. This information is crucial for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C16H34 | --INVALID-LINK-- |

| Molecular Weight | 226.44 g/mol | --INVALID-LINK-- |

| CAS Number | 3891-99-4 | --INVALID-LINK-- |

| Boiling Point | 266.9 °C at 760 mmHg | LookChem |

| Density | 0.77 g/cm³ | LookChem |

| Refractive Index | 1.431 | LookChem |

Table 2: Gas Chromatography and Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Kovats Retention Index (Standard non-polar column) | 1461, 1463, 1467 | --INVALID-LINK-- |

| Major Mass Spectra Fragments (m/z) | 57, 71, 85, 43, 99 | --INVALID-LINK-- |

Isolation from Natural Sources

This compound can be isolated from various natural sources, most notably from the cuticles of insects. The following is a generalized protocol for its extraction and purification.

Experimental Protocol: Isolation from Insect Cuticular Hydrocarbons

This protocol is adapted from general methods for the analysis of insect cuticular hydrocarbons.[2]

1. Sample Preparation:

- Collect insects of the desired species. For puparial cases, collect them after adult emergence.[2]

- If using whole insects, they can be frozen or used fresh.

2. Extraction:

- Immerse the insects or puparial cases in a suitable volume of n-hexane (e.g., 10 mL for 1 g of sample) for 10 minutes at room temperature.

- Decant the hexane (B92381) extract into a clean vial.

- Repeat the extraction with fresh hexane for a shorter duration (e.g., 2 minutes) and combine the extracts.

3. Purification:

- Prepare a small column packed with Florisil.

- Pass the combined hexane extract through the Florisil column to remove polar lipids.

- Elute the hydrocarbons with additional n-hexane.

- Collect the eluate containing the hydrocarbon fraction.

4. Concentration and Analysis:

- Concentrate the purified hydrocarbon fraction under a gentle stream of nitrogen.

- Re-dissolve the residue in a small, known volume of hexane for GC-MS analysis.

- Analyze the sample using the GC-MS protocol outlined in Section 5.

Chemical Synthesis

Experimental Protocol: Synthesis via Hydrogenation of a Farnesene (B8742651) Isomer

This protocol is a conceptual adaptation based on general hydrogenation procedures for terpenes.

1. Reaction Setup:

- In a hydrogenation vessel, dissolve a farnesene isomer (e.g., β-farnesene) in a suitable solvent such as ethanol (B145695) or ethyl acetate.

- Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

2. Hydrogenation:

- Purge the vessel with hydrogen gas.

- Pressurize the vessel with hydrogen to a suitable pressure (e.g., 1-5 atm).

- Stir the reaction mixture vigorously at room temperature.

- Monitor the reaction progress by GC-MS until the starting material is consumed.

3. Work-up:

- Carefully vent the hydrogen gas.

- Filter the reaction mixture through a pad of Celite to remove the catalyst.

- Wash the Celite pad with the reaction solvent.

- Remove the solvent from the filtrate under reduced pressure to yield the crude product.

4. Purification:

- Purify the crude this compound by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexane).

5. Characterization:

- Confirm the identity and purity of the final product using GC-MS and NMR spectroscopy.

Analytical Methodology

Gas chromatography-mass spectrometry (GC-MS) is the primary technique for the identification and quantification of this compound.

Experimental Protocol: GC-MS Analysis

This is a general protocol that can be adapted for the analysis of this compound.

1. Instrumentation:

- A gas chromatograph coupled to a mass spectrometer (GC-MS).

2. GC Conditions:

- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

- Injector Temperature: 250 °C.

- Oven Temperature Program:

- Initial temperature: 60 °C, hold for 2 minutes.

- Ramp: Increase at 10 °C/min to 300 °C.

- Final hold: Hold at 300 °C for 10 minutes.

3. MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 40 to 550.

- Ion Source Temperature: 230 °C.

- Transfer Line Temperature: 280 °C.

4. Data Analysis:

- Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or with library data (e.g., NIST).

Visualizations

Workflow for Isolation from Insects

Caption: Workflow for the isolation of this compound from insects.

Workflow for Chemical Synthesis

Caption: Workflow for the synthesis of this compound via hydrogenation.

Conclusion

This technical guide has provided a detailed overview of the discovery, isolation, and synthesis of this compound. The presented experimental protocols, though generalized in some aspects due to the specificity of available literature, offer a solid foundation for researchers to develop their own detailed procedures. The tabulated quantitative data and workflow visualizations are intended to serve as a quick reference for scientists and professionals in drug development and other related fields who are interested in this versatile branched alkane. Further research into the specific biological activities and potential applications of this compound is warranted.

References

Methodological & Application

Application Note: Analysis of 2,6,10-Trimethyltridecane by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6,10-Trimethyltridecane is a branched-chain alkane (C16H34) of interest in various scientific fields, including entomology, where it can act as a semiochemical, and in geochemistry as a biomarker.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from complex mixtures.[2][3] This document provides detailed protocols and application notes for its analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix. All glassware should be meticulously cleaned to avoid contamination.[2]

a) Liquid Samples (e.g., biological fluids, environmental water)

-

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in different immiscible solvents.[2]

-

Mix the liquid sample with an equal volume of a volatile, water-immiscible organic solvent (e.g., hexane (B92381), dichloromethane).[2]

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

-

Centrifuge the sample to achieve complete phase separation.

-

Carefully collect the organic layer containing the analyte.

-

The extract can be concentrated by evaporating the solvent under a gentle stream of nitrogen.[4]

-

Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.[4]

-

-

Solid-Phase Extraction (SPE): SPE is used to concentrate and purify analytes from a solution by passing it through a solid-phase cartridge that retains the analyte.[2]

-

Condition an appropriate SPE cartridge (e.g., C18) with the recommended solvent.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a solvent that removes impurities but not the analyte.

-

Elute the this compound with a small volume of a suitable organic solvent.

-

The eluate is now ready for GC-MS injection.

-

b) Solid Samples (e.g., soil, tissue)

-

Solvent Extraction:

-

Homogenize a known weight of the solid sample.

-

Add a suitable organic solvent (e.g., hexane or dichloromethane).

-

Extract the analyte using techniques like sonication or Soxhlet extraction.

-

Filter the extract to remove solid particles. A 0.22 μm filter is typically recommended.[5]

-

Concentrate the extract as needed before analysis.

-

c) Air/Volatile Samples

-

Headspace Analysis (Static): This method is ideal for analyzing volatile compounds without direct sample injection.[5]

-

Place the liquid or solid sample in a sealed headspace vial.[2]

-

Heat the vial at a constant temperature to allow volatile compounds to move into the headspace (the gas phase above the sample).[5]

-

Once equilibrium is reached, a sample of the headspace gas is taken with a gas-tight syringe and injected into the GC-MS.[5]

-

-

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a coated fiber is exposed to the sample or its headspace.[3]

-

Expose a conditioned SPME fiber to the sample's headspace.

-

The analytes adsorb onto the fiber coating.

-

The fiber is then directly inserted into the GC injection port, where the adsorbed analytes are thermally desorbed onto the column.[3]

-

GC-MS Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument and application.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | Non-polar capillary column, e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[6][7] |

| Carrier Gas | Helium, constant flow rate of 1.0-1.5 mL/min.[7][8] |

| Injector Temperature | 250 - 280 °C.[9][10] |

| Injection Mode | Splitless (for trace analysis) or Split. |

| Injection Volume | 1 µL. |

| Oven Temp. Program | Initial temp 50°C (hold 2 min), ramp at 10-20°C/min to 280-300°C (hold 5 min).[9][10] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI).[8] |

| Ionization Energy | 70 eV.[10] |

| Mass Scan Range | m/z 40-500. |

| Ion Source Temperature | 230 °C.[10][11] |

| Transfer Line Temp. | 250 - 280 °C.[9][11] |

| Solvent Delay | 3-5 minutes (to prevent solvent filament damage). |

Data Presentation

Identification

Identification of this compound is achieved by comparing its retention time and mass spectrum with a known standard or a reference library such as the NIST Mass Spectral Library.[10]

Table 1: Key Identification Parameters for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₃₄.[1][12][13] |

| Molecular Weight | 226.44 g/mol .[1][12] |

| Kovats Retention Index (Non-polar column) | ~1442 - 1467.[12] |

Table 2: Characteristic Mass Spectrum Ions (m/z)

The mass spectrum is characterized by a series of alkyl fragments. The most abundant ions are used for confirmation.

| m/z (Mass-to-Charge Ratio) | Relative Abundance | Ion Identity (Proposed) |

| 57 | High (Base Peak)[12] | C₄H₉⁺ |

| 43 | High | C₃H₇⁺ |

| 71 | High | C₅H₁₁⁺ |

| 85 | Medium | C₆H₁₃⁺ |

| 41 | Medium | C₃H₅⁺ |

| 99 | Medium | C₇H₁₅⁺ |

| 113 | Low | C₈H₁₇⁺ |

| 127 | Low | C₉H₁₉⁺ |

| 141 | Low | C₁₀H₂₁⁺ |

| 155 | Low | C₁₁H₂₃⁺ |

| 169 | Low | C₁₂H₂₅⁺ |

| 183 | Very Low | C₁₃H₂₇⁺ |

| 226 | Very Low/Absent | [M]⁺ |

Quantification

For quantitative analysis, a calibration curve is constructed using standard solutions of this compound of known concentrations. The peak area of a characteristic ion (e.g., m/z 57) is plotted against the concentration.

Visualizations

Caption: Experimental workflow for GC-MS analysis of this compound.

Caption: Logical workflow for GC-MS data analysis.

References

- 1. This compound CAS 3891-99-4|C16H34 [benchchem.com]

- 2. Sample preparation GC-MS [scioninstruments.com]

- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 4. organomation.com [organomation.com]

- 5. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 6. uoguelph.ca [uoguelph.ca]

- 7. brjac.com.br [brjac.com.br]

- 8. jeol.com [jeol.com]

- 9. biolmolchem.com [biolmolchem.com]

- 10. ijcmas.com [ijcmas.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C16H34 | CID 19774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound [webbook.nist.gov]

Application Notes and Protocols for the Use of 2,6,10-Trimethyltridecane as an Internal Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of analytical chemistry, particularly in chromatographic techniques such as Gas Chromatography (GC), the use of an internal standard is crucial for achieving accurate and reproducible quantitative results. An internal standard is a compound of known concentration that is added to a sample to correct for variations in sample preparation and analysis. 2,6,10-Trimethyltridecane, a branched-chain alkane, possesses several properties that make it a suitable internal standard for the analysis of various organic compounds, especially in complex matrices.[1]